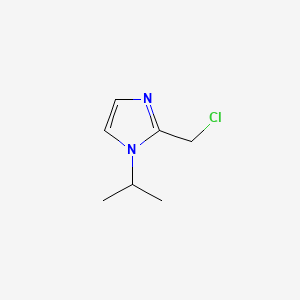

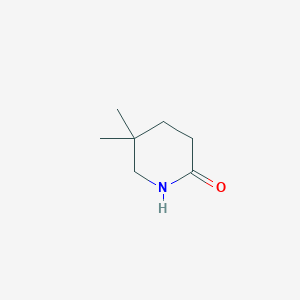

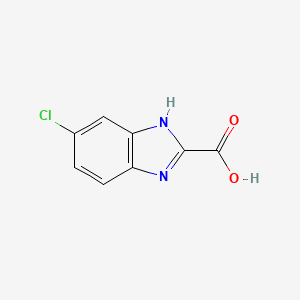

![molecular formula C12H10N2O2 B1354575 4-硝基-[1,1'-联苯]-3-胺 CAS No. 76129-28-7](/img/structure/B1354575.png)

4-硝基-[1,1'-联苯]-3-胺

描述

“4-Nitro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.2054 . This compound is also known by other names such as Biphenyl, 4-nitro-; p-Nitrobiphenyl; p-Nitrodiphenyl; Ba 2794; 1-Nitro-4-phenylbenzene; 4-Nitrobiphenyl; 4-Nitrodiphenyl; p-Phenylnitrobenzene; PNB; 4-Phenylnitrobenzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the single-step synthesis of novel N4, N4 ’-dibutyl-3,3’-dinitro- [1,1’-biphenyl]-4,4’-diamine from 3,3’-dinitro- [1,1’-biphenyl]-4,4’-diamine has been described .

Molecular Structure Analysis

The molecular structure of “4-Nitro-[1,1’-biphenyl]-3-amine” can be viewed using computational methods . The crystal structure of a similar compound, 4- (tert-butyl)-4-nitro-1,1-biphenyl, has been characterized using spectroscopic and single-crystal X-ray diffraction techniques .

Chemical Reactions Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitro-[1,1’-biphenyl]-3-amine” include a molecular weight of 199.2054 . More detailed properties such as color, density, hardness, and melting and boiling points would require further experimental data .

科学研究应用

1. 催化和环境应用

4-硝基-[1,1'-联苯]-3-胺用于通过还原硝基化合物合成胺。由于胺在药物合成、生物活性分子和制造药品、染料和聚合物等领域的广泛应用,这种还原过程在有机化学中至关重要。基于石墨烯的催化剂在硝基化合物的还原中表现出更高的效率,包括4-硝基苯酚到胺的还原,提供了高催化能力和易于回收等优点(Nasrollahzadeh et al., 2020)。

2. 金属有机框架的合成

包括硝基基团在内的官能化的4,4'-联苯二甲酸分子用于创建新型金属有机框架(MOFs)。这些框架具有可调节的性质,取决于存在的官能团。添加胺基团,可以从硝基化合物如4-硝基-[1,1'-联苯]-3-胺中获得,在后合成修饰反应中是重要的,保持框架结构和孔隙度(Gotthardt et al., 2015)。

3. 光反应试剂的发展用于蛋白质交联

4-硝基苯醚,可以从硝基化合物如4-硝基-[1,1'-联苯]-3-胺合成,被提议作为高效的用于蛋白质交联和亲和标记的光反应试剂。这些化合物在黑暗生物条件下是不活跃的,但在照射下与胺定量反应,使其在生物化学和分子生物学中有用(Jelenc et al., 1978)。

4. 在硝基芳烃还原方法中

硝基芳烃,包括4-硝基-[1,1'-联苯]-3-胺,到芳基胺的还原是各种应用中的关键过程,包括制药。纳米化学的最新进展导致了硝基还原过程的新方法,使其更经济、环保(Kadam & Tilve, 2015)。

作用机制

Target of Action

Nitro-aromatic compounds, a group to which this compound belongs, are known to interact with various cellular targets, often leading to toxic effects .

Mode of Action

Nitro-aromatic compounds are generally known to undergo reductive activation in hypoxic cells, and then undergo redox recycling or decompose to toxic products . The presence of the nitro group in the compound could potentially lead to the formation of reactive species upon reduction, which can interact with cellular targets .

Biochemical Pathways

For instance, some nitro-aromatic compounds have been found to inhibit the action of topoisomerases, essential enzymes involved in DNA replication .

Pharmacokinetics

Nitro-aromatic compounds are generally known for their stability and persistence in the environment, which could potentially influence their bioavailability and pharmacokinetics .

Result of Action

Nitro-aromatic compounds are generally known to cause various cellular effects, often leading to cytotoxicity . Some nitro-aromatic compounds have been found to exhibit anticancer activity, potentially through interaction with cellular targets like topoisomerases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-[1,1’-biphenyl]-3-amine. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of the compound. Furthermore, the presence of reducing agents in the environment can lead to the reduction of the nitro group, potentially influencing the compound’s activity .

安全和危害

属性

IUPAC Name |

2-nitro-5-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFWQBIQPVAXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503802 | |

| Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-[1,1'-biphenyl]-3-amine | |

CAS RN |

76129-28-7 | |

| Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

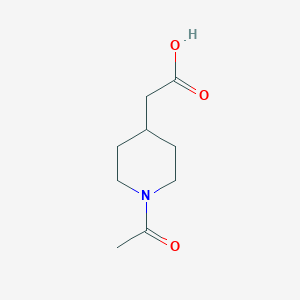

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

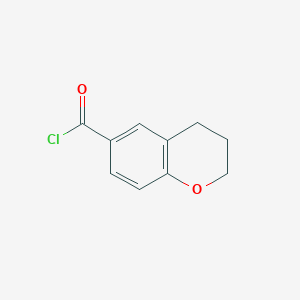

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

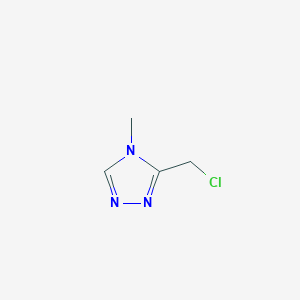

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)